An In-depth Technical Guide to 2-Isopropyl-4-nitrophenol: Chemical Properties, Structure, and Potential Applications
An In-depth Technical Guide to 2-Isopropyl-4-nitrophenol: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Isopropyl-4-nitrophenol (CAS No. 60515-72-2), a substituted nitrophenol of interest in various chemical and pharmaceutical research domains. This document delves into the core chemical and physical properties, structural elucidation, a detailed synthesis protocol, and a discussion of its potential, yet largely unexplored, applications in drug development. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted data and comparative analysis with structurally related molecules to offer valuable insights for researchers.
Introduction and Compound Identification
2-Isopropyl-4-nitrophenol is an aromatic organic compound featuring a phenol ring substituted with an isopropyl group at position 2 and a nitro group at position 4. Its chemical structure suggests potential for diverse chemical reactivity and biological activity, stemming from the interplay of the electron-donating hydroxyl and isopropyl groups and the electron-withdrawing nitro group.
It is crucial to distinguish 2-Isopropyl-4-nitrophenol from its isomer, 2-Isopropyl-5-methyl-4-nitrophenol (a derivative of thymol), as these two compounds are often conflated in scientific literature and databases. This guide focuses exclusively on the former.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 4-nitro-2-propan-2-ylphenol | [1] |
| CAS Number | 60515-72-2 | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| InChI | InChI=1S/C9H11NO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11H,1-2H3 | [1] |
| SMILES | CC(C)C1=C(C=CC(=C1)[O-])O | [1] |
Physicochemical Properties
The physicochemical properties of 2-Isopropyl-4-nitrophenol are summarized in Table 2. These properties are essential for understanding its behavior in various experimental settings, including solubility, reactivity, and potential for biological interactions.
Table 2: Physicochemical Properties of 2-Isopropyl-4-nitrophenol
| Property | Value | Source |
| Melting Point | 86 °C | |
| Boiling Point | 294.3 °C (Predicted) | |
| pKa | 7.62 ± 0.22 (Predicted) | |
| Appearance | Brown to black solid | |
| XLogP3-AA | 2.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 66.1 Ų | [1] |
Chemical Structure and Elucidation
The chemical structure of 2-Isopropyl-4-nitrophenol is presented in Figure 1. The molecule consists of a benzene ring functionalized with a hydroxyl group (-OH), an isopropyl group (-CH(CH₃)₂), and a nitro group (-NO₂). The relative positions of these substituents are key to its chemical properties and reactivity. The hydroxyl group makes the compound weakly acidic, while the nitro group is a strong electron-withdrawing group, influencing the electron density distribution in the aromatic ring.
Figure 1. 2D Chemical Structure of 2-Isopropyl-4-nitrophenol.
Spectroscopic Data (Predicted)
3.1.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the phenolic hydroxyl proton.
-
Aromatic Protons: Three protons on the aromatic ring are expected to appear as a complex splitting pattern in the downfield region (typically δ 6.5-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded.
-
Isopropyl Group: The methine proton (-CH) of the isopropyl group will appear as a septet, and the six equivalent methyl protons (-CH₃) will appear as a doublet.
-
Hydroxyl Proton: The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
3.1.2. ¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups. The carbon attached to the nitro group is expected to be significantly downfield, while the carbons of the isopropyl group will be in the upfield region.
3.1.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
N-O stretch (nitro group): Two strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
-
C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.
3.1.4. Mass Spectrometry (Predicted)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z = 181. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂, 46 Da) and the isopropyl group (-CH(CH₃)₂, 43 Da).
Synthesis of 2-Isopropyl-4-nitrophenol
A plausible and efficient method for the synthesis of 2-Isopropyl-4-nitrophenol is the direct nitration of 2-isopropylphenol. The hydroxyl and isopropyl groups are ortho-, para-directing, and the introduction of the nitro group at the para position is sterically favored.
Experimental Protocol: Nitration of 2-Isopropylphenol
This protocol is adapted from established methods for the nitration of phenols.
Materials:
-
2-Isopropylphenol
-
Acetic acid (glacial)
-
Nitric acid (69%)
-
Ice
-
tert-Butyl methyl ether
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-isopropylphenol (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Nitration: Slowly add a pre-cooled mixture of 69% nitric acid (1.1 equivalents) dropwise to the solution, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at this temperature for 30 minutes after the addition is complete.
-
Quenching: Quench the reaction by slowly pouring the mixture into ice water.
-
Extraction: Extract the aqueous mixture with tert-butyl methyl ether.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-isopropyl-4-nitrophenol as a yellow solid.
Diagram of the Synthesis Workflow:
Potential Applications in Drug Development and Research
While specific biological activities of 2-Isopropyl-4-nitrophenol are not extensively documented, its structural motifs suggest several areas of potential interest for researchers in drug development.
-
Antimicrobial Activity: Phenolic compounds, including thymol (2-isopropyl-5-methylphenol), are well-known for their antimicrobial properties. The introduction of a nitro group can sometimes enhance this activity. Therefore, 2-Isopropyl-4-nitrophenol could be investigated as a potential antibacterial or antifungal agent.
-
Enzyme Inhibition: The nitroaromatic scaffold is present in some enzyme inhibitors. The specific substitution pattern of 2-Isopropyl-4-nitrophenol might allow it to selectively bind to the active site of certain enzymes, making it a candidate for screening in various enzyme inhibition assays.
-
Chemical Probe: Due to its defined structure and potential for derivatization, this compound could serve as a chemical probe to study biological pathways or as a building block for the synthesis of more complex bioactive molecules.
Hypothetical Mechanism of Action (Antimicrobial):
The antimicrobial action of nitrophenols could involve multiple mechanisms, including the disruption of cell membranes, inhibition of essential enzymes, and the generation of reactive oxygen species. The lipophilic nature of the isopropyl group may facilitate its passage through the microbial cell membrane.
Safety and Handling
2-Isopropyl-4-nitrophenol should be handled with care in a laboratory setting. Based on data for similar nitrophenols, it is expected to be harmful if swallowed, and may cause skin and eye irritation.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion and Future Directions
2-Isopropyl-4-nitrophenol is a compound with interesting chemical features, yet its biological and pharmacological properties remain largely unexplored. This guide provides a foundational understanding of its chemical properties, structure, and a reliable synthesis protocol. The lack of experimental spectroscopic and biological data highlights a significant opportunity for future research. Further investigation into its antimicrobial, enzymatic, and other biological activities is warranted to unlock its full potential as a research tool or a lead compound in drug discovery.
References
-
PubChem. Compound Summary for CID 528954, 2-Isopropyl-4-nitrophenol. National Center for Biotechnology Information. [Link]
